Home > Products > Screening Compounds P146868 > 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile - 138254-44-1

6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Catalog Number: EVT-3176952
CAS Number: 138254-44-1
Molecular Formula: C8H6N4
Molecular Weight: 158.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)imidazo[1,2-a]pyrimidine-6-carboxamide (BIO-7488)

Compound Description: BIO-7488 is a potent and selective inhibitor of interleukin receptor-associated kinase 4 (IRAK4), exhibiting promising central nervous system (CNS) penetration. This compound shows potential for treating neuroinflammation, particularly in conditions like ischemic stroke and traumatic brain injury. []

Relevance: BIO-7488 incorporates the 6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold as a core structural element. This shared moiety suggests potential similarities in their binding affinities and pharmacological activities. []

2-Anilino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Compound Description: This compound is notable for its distinct crystal structure, featuring two independent molecules in its asymmetric unit, stabilized by C—H⋯N contacts and N—H⋯N hydrogen bonds. []

Relevance: This compound shares the core pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold with 6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile. The variations in substituents, particularly the presence of aniline and additional methyl groups, offer insights into structure-activity relationships within this class of compounds. []

Ethyl 7-Hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate (3i)

Compound Description: This compound exhibits notable antibacterial activity against Gram-positive bacteria, specifically Bacillus subtilis, with a significant zone of inhibition and minimum inhibitory concentration. []

Relevance: This compound shares the core pyrazolo[1,5-a]pyrimidine structure with 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile. The presence of the hydroxyl and phenyl substituents, as well as the carboxylate group, highlights structural variations that can influence biological activity within this class. []

7-Hydroxy-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (3f)

Compound Description: Demonstrating potent cytotoxic activity against the MCF-7 breast cancer cell line, this compound holds promise as a potential anticancer agent. []

Relevance: Sharing the pyrazolo[1,5-a]pyrimidine-3-carbonitrile core with 6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, this compound introduces hydroxyl and phenyl substituents, indicating their potential impact on anticancer activity. []

Ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Compound Description: This compound serves as an important intermediate in synthesizing various pyrazolo[1,5-a]pyrimidine derivatives with potential biological activities, including antibacterial, antischistosomal, and xanthine oxidase inhibitory effects. []

Relevance: Both this compound and 6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile belong to the pyrazolo[1,5-a]pyrimidine class, differing in their substituents at the 6-position. This comparison provides valuable insights into the structure-activity relationship within this chemical class. []

N-Phenyl-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide (8)

Compound Description: This compound demonstrates notable fungicidal activity against Basidiomycete fungi. []

Relevance: Sharing the core pyrazolo[1,5-a]pyrimidine structure with 6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, this compound emphasizes the importance of the pyrazolo[1,5-a]pyrimidine scaffold for fungicidal activity and offers a basis for exploring the structure-activity relationships of various substituents. []

8-tert-butyl-6,7-dihydropyrolo[3,2-e]5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (LP-805)

Compound Description: LP-805 exhibits vasodilatory effects by releasing endothelium-derived relaxing factor and opening potassium channels in the rabbit coronary artery. [, ]

Relevance: This compound shares the pyrazolo[1,5-a]pyrimidine-3-carbonitrile core with 6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, indicating that modifications to the core structure can lead to diverse biological activities, including cardiovascular effects. [, ]

Overview

6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core structure. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for developing various pharmaceutical agents. The compound's molecular formula is C8H7N5, and it has garnered attention due to its biological activities, including anti-cancer and anti-inflammatory properties.

Source

This compound can be synthesized through various methods, primarily involving reactions of substituted pyrazoles and pyrimidines. It is often derived from commercially available starting materials or synthesized through established laboratory protocols.

Classification

6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. These compounds are classified as nitrogen-containing heterocycles and are of significant interest in medicinal chemistry due to their ability to interact with various biological targets.

Synthesis Analysis

Methods

The synthesis of 6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile can be accomplished through several synthetic routes. One common method involves the condensation of 5-amino-3-methylpyrazole with suitable carbonyl compounds under acidic or basic conditions.

Technical Details

  1. Starting Materials: The synthesis typically begins with 5-amino-3-methylpyrazole and a carbonitrile source.
  2. Reagents: Common reagents include phosphorous oxychloride, sodium ethoxide, or acetic acid.
  3. Reaction Conditions: The reactions are often conducted under reflux conditions or in sealed tubes at elevated temperatures (e.g., 95 °C) to enhance yield and reaction efficiency.
  4. Yield: Yields reported in literature can vary but typically range from 60% to over 80%, depending on the specific synthetic route employed .
Molecular Structure Analysis

Structure

The molecular structure of 6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile features a fused ring system consisting of a pyrazole ring and a pyrimidine ring. The presence of a methyl group at the 6-position and a cyano group at the 3-position significantly influences its chemical properties.

Data

  • Molecular Formula: C8H7N5
  • Molecular Weight: Approximately 165.18 g/mol
  • Chemical Structure: The compound can be represented as follows:
Structure C8H7N5\text{Structure }\text{C}_8\text{H}_7\text{N}_5
Chemical Reactions Analysis

Reactions

6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile participates in various chemical reactions typical of heterocycles, including nucleophilic substitutions and cycloadditions.

Technical Details

  1. Nucleophilic Substitution: The cyano group can undergo nucleophilic attack under basic conditions, allowing for further functionalization.
  2. Cycloaddition Reactions: This compound can also participate in cycloaddition reactions with alkenes or alkynes to form more complex structures.
  3. Reactivity: Its reactivity is attributed to the electron-withdrawing nature of the cyano group and the electron-donating properties of the methyl group.
Mechanism of Action

The mechanism of action for compounds like 6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile often involves interaction with specific biological targets such as enzymes or receptors.

Process

  1. Target Interaction: The compound may act as an inhibitor or modulator by binding to active sites on target proteins.
  2. Biological Activity: Its structural features allow it to interfere with cellular processes, potentially leading to therapeutic effects such as reduced cell proliferation in cancer cells.
  3. Data on Efficacy: Studies have shown promising results in preclinical models regarding its efficacy against various cancer types .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Reported melting points range from 251 °C to higher values depending on purity and specific derivatives.

Chemical Properties

  • Solubility: Soluble in polar organic solvents such as dimethyl sulfoxide and methanol; limited solubility in non-polar solvents.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature variations.
Applications

6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific applications:

  • Medicinal Chemistry: Used as a lead compound for developing new anti-cancer agents or anti-inflammatory drugs.
  • Biological Research: Serves as a tool compound for studying biological pathways involving pyrazolo[1,5-a]pyrimidines.
  • Pharmaceutical Development: Its derivatives are being explored for potential use in targeted therapies against specific diseases.
Introduction to Pyrazolo[1,5-a]pyrimidine Scaffolds in Medicinal Chemistry

Significance as Privileged Heterocyclic Motifs in Drug Discovery

Pyrazolo[1,5-a]pyrimidines represent a privileged scaffold in medicinal chemistry due to their exceptional versatility in drug design. This fused bicyclic system combines a pyrazole ring condensed with a pyrimidine ring, creating a planar, electron-rich structure capable of diverse non-covalent interactions with biological targets [1] [2]. The scaffold’s synthetic flexibility allows for regioselective modifications at positions 2, 3, 5, 6, and 7, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties [1] [8]. This adaptability has led to applications across therapeutic areas, including oncology, neuroscience, and infectious diseases. Notably, pyrazolo[1,5-a]pyrimidine derivatives exhibit favorable drug-like properties, such as balanced lipophilicity (logP 1–4), moderate molecular weight (<400 Da), and the ability to form critical hydrogen bonds via ring nitrogen atoms [5] [9]. The scaffold’s bioisosteric relationship with purines further enhances its relevance in targeting nucleotide-binding enzymes and receptors [2] [6].

Bioisosteric Relationships with Purine Nucleobases

The pyrazolo[1,5-a]pyrimidine core serves as a purine bioisostere, mimicking the hydrogen-bonding patterns and π-electron distribution of adenine/guanine. Structural alignment reveals that:

  • N1 and C2 of pyrazolo[1,5-a]pyrimidine correspond to N9 and C8 of purines, preserving key pharmacophore geometry [6] [9].
  • The N5 nitrogen isosterically replaces N7 of purines, while C6 aligns with C5, maintaining similar bond angles and distances [5].This bioisosterism enables competitive binding to ATP-binding sites in kinases, as demonstrated by Larotrectinib’s occupation of the hinge region in tropomyosin receptor kinases (Trk) [8]. The scaffold’s ability to form three-point hinge-binding interactions is exemplified by hydrogen bonds between:
  • N5-H and kinase backbone carbonyl
  • C6 substituent and kinase backbone NH
  • C3 substituent and hydrophobic pockets [4] [8]

Table 1: Clinically Approved Pyrazolo[1,5-a]pyrimidine-Based Therapeutics

Drug (Approval Year)Core ModificationTherapeutic TargetIndication
Larotrectinib (2018)3-Cyano, 5-amineTrkA/B/C kinasesNTRK-fusion cancers
Entrectinib (2019)Benzimidazole fusionALK/ROS1/TrkNSCLC, solid tumors
Anagliptin (2012)5-TrifluoromethylDPP-4Type 2 diabetes
Zaleplon (1999)7-EthylGABA_A receptorInsomnia

Historical Development of Clinically Approved Pyrazolo[1,5-a]pyrimidine-Based Therapeutics

The clinical translation of pyrazolo[1,5-a]pyrimidines began with sedative-hypnotics like Zaleplon (FDA approved 1999), which featured a 7-ethyl substituent for enhanced GABA_A receptor binding [2]. The scaffold’s utility in oncology emerged with Anagliptin (2012), where a 5-trifluoromethyl group conferred potent dipeptidyl peptidase-4 (DPP-4) inhibition [1] [2]. A breakthrough occurred in 2018 with Larotrectinib, the first TRK inhibitor approved for NTRK-fusion cancers, showcasing the critical role of the 3-cyano group in hinge-region binding [8] [10]. This was followed by Entrectinib (2019), incorporating a benzimidazole-fused pyrazolo[1,5-a]pyrimidine to target ALK/ROS1/Trk kinases [8]. Second-generation inhibitors like Repotrectinib (FDA approved 2023) retain the 3-cyano-6-methylpyrazolo[1,5-a]pyrimidine core to overcome resistance mutations while improving CNS penetration [8]. This evolution highlights the scaffold’s adaptability to address emerging clinical challenges through strategic substituent engineering.

Rationale for 3-Cyano-6-Methyl Substitution Patterns

The 6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile motif has emerged as a high-value pharmacophore in kinase inhibitor design, with specific structural advantages:

Electronic and Steric Optimization

  • 3-Cyano Group:
  • Withdraws electrons from the pyrazole ring, enhancing hydrogen-bond acceptor strength at N5 [4] [10].
  • Contributes to a coplanar conformation via conjugation, improving stacking interactions in hydrophobic kinase pockets [8].
  • Lowers pKa of adjacent NH groups, promoting bioavailability at physiological pH [4].
  • 6-Methyl Group:
  • Induces favorable steric complementarity with gatekeeper residues (e.g., TRKA Leu657) [8].
  • Balances lipophilicity (clogP reduction by 0.5 vs. 6-H analogs) without compromising membrane permeability [10].
  • Shields the C5-C6 bond from oxidative metabolism, improving metabolic stability (t₁/₂ increase >2-fold) [8].

Target Engagement Advantages

  • The 3-cyano-6-methyl combination enables bidentate hinge binding in kinases:
  • Cyano nitrogen forms H-bonds with backbone NH
  • Pyrimidine N1 accepts H-bond from backbone carbonyl [4] [10]
  • Methyl at C6 fills a hydrophobic subpocket inaccessible to bulkier substituents, increasing selectivity for TRK over off-target kinases (e.g., 50-fold vs. JAK2) [8].

Table 2: Impact of Substituents on Pyrazolo[1,5-a]pyrimidine Bioactivity

PositionSubstituentEffect on PotencyEffect on SelectivityKey Interactions
3CN↑↑↑ (10-100x)Moderate improvementH-bond with hinge NH, π-stacking
6CH₃↑↑ (3-5x)Significant improvementHydrophobic packing, blocks metabolism
5NH₂↑↑↑VariableH-bond with catalytic lysine
7ArylMay decreaseSurface pocket filling

Synthetic Accessibility

The 3-cyano group enables efficient derivatization via:

  • Nucleophilic addition to carbonitrile
  • Cycloadditions for triazole/tetrazole synthesis
  • Reduction to aminomethyl for prodrug strategies [10]Meanwhile, the 6-methyl group simplifies synthesis by avoiding the need for halogenation or cross-coupling at this position [1]. This combination delivers a balanced profile of target potency, selectivity, and developability that underpins its prominence in clinical candidates targeting oncogenic kinases.

Properties

CAS Number

138254-44-1

Product Name

6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

IUPAC Name

6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

InChI

InChI=1S/C8H6N4/c1-6-3-10-8-7(2-9)4-11-12(8)5-6/h3-5H,1H3

InChI Key

QCEHEZYFRJZGSJ-UHFFFAOYSA-N

SMILES

CC1=CN2C(=C(C=N2)C#N)N=C1

Canonical SMILES

CC1=CN2C(=C(C=N2)C#N)N=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.